molecular formula C10H12FNO2 B8613350 Ethyl 3-fluoro-2-(methylamino)benzoate

Ethyl 3-fluoro-2-(methylamino)benzoate

Cat. No.: B8613350
M. Wt: 197.21 g/mol
InChI Key: SGNQKSJVCUSBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-fluoro-2-(methylamino)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at position 3 and a methylamino group (-NHCH₃) at position 2. Its molecular formula is C₁₀H₁₁FNO₂, and it has a molecular weight of 196.20 g/mol (derived from similar structures in and ). This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of its electron-withdrawing fluorine and electron-donating methylamino groups, which influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 3-fluoro-2-(methylamino)benzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-5-4-6-8(11)9(7)12-2/h4-6,12H,3H2,1-2H3

InChI Key

SGNQKSJVCUSBCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)NC

Origin of Product

United States

Comparison with Similar Compounds

To contextualize its properties, Ethyl 3-fluoro-2-(methylamino)benzoate is compared to structurally related benzoate esters, focusing on substituent effects, applications, and physicochemical behavior.

Structural Analogues

Ethyl 3-Fluoro-2-Methylbenzoate (CAS 114312-57-1)
  • Structure: Differs by replacing the methylamino group with a methyl group at position 2.
  • Molecular Formula : C₁₀H₁₁FO₂ ().
  • Key Differences: Reactivity: The absence of the amino group reduces hydrogen-bonding capacity and basicity.
Ethyl 4-(Dimethylamino)benzoate
  • Structure: A dimethylamino group (-N(CH₃)₂) at position 4 instead of 3-fluoro-2-(methylamino).
  • Key Findings: Reactivity: Exhibits higher reactivity in polymerization initiator systems compared to methacrylate-based amines, achieving a 15–20% higher degree of conversion in resin cements (). Stability: Less influenced by co-initiators like diphenyliodonium hexafluorophosphate (DPI), suggesting steric and electronic effects from the dimethylamino group ().
Methyl 4-Azido-5-(benzylthio)-3-fluoro-2-((2-fluorophenyl)amino)benzoate
  • Structure: Complex substituents, including azido, benzylthio, and fluorophenylamino groups ().
  • Applications : Demonstrated antitumor activity via dual inhibition of MEK and Pim-1 kinases ().
  • Synthesis : Requires multi-step reactions with NaN₃ and halogenated intermediates, contrasting with simpler esterification routes for the target compound.

Functional Group Influence

Fluorine Substitution
  • Electron Effects: Fluorine at position 3 enhances electrophilicity of the aromatic ring, increasing resistance to metabolic degradation compared to non-fluorinated analogues (e.g., Ethyl 2-(methylamino)benzoate).
Amino Group Variations
  • Methylamino (-NHCH₃) vs. Dimethylamino (-N(CH₃)₂): Basicity: Methylamino (pKa ~9–10) is less basic than dimethylamino (pKa ~10–11), affecting protonation in biological environments. Hydrogen Bonding: Methylamino supports stronger hydrogen bonding than dimethylamino, influencing molecular interactions in drug-receptor binding ().

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